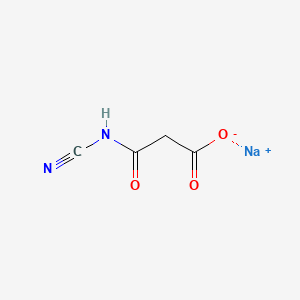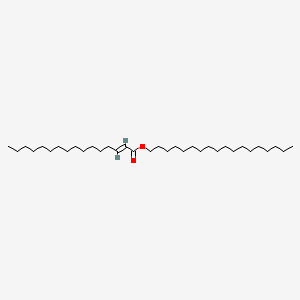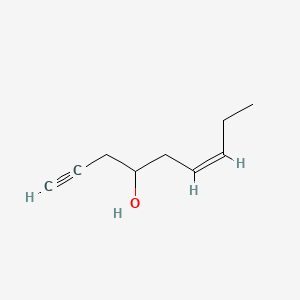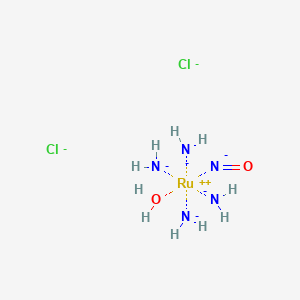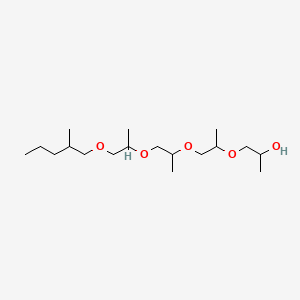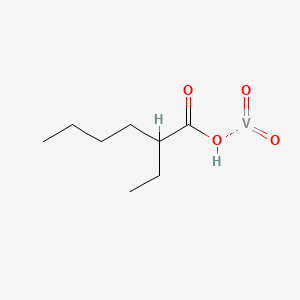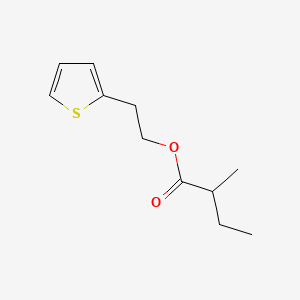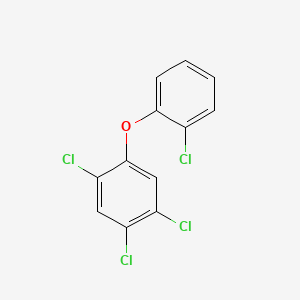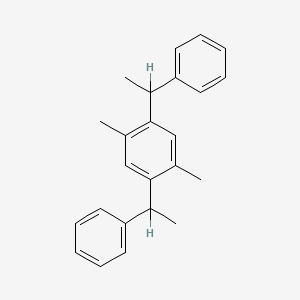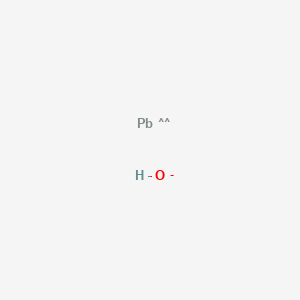
Sodium hypoiodite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hypoiodite is an inorganic compound with the chemical formula INaO. It is a salt derived from hypoiodous acid (HOI) and is known for its oxidizing properties. This compound is typically encountered in aqueous solutions and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hypoiodite can be synthesized by reacting iodine with sodium hydroxide in cold, dilute solutions. The reaction proceeds as follows: [ \text{I}_2 + 2\text{NaOH} \rightarrow \text{NaIO} + \text{NaI} + \text{H}_2\text{O} ] The this compound formed can further hydrolyze to produce hypoiodous acid: [ \text{NaIO} + \text{H}_2\text{O} \rightarrow \text{NaOH} + \text{HOI} ]
Industrial Production Methods: Industrial production of this compound typically involves the same reaction but on a larger scale, with careful control of temperature and concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hypoiodite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with acetone, where it acts as an oxidizing agent to produce iodoform and sodium acetate: [ \text{CH}_3\text{COCH}_3 + 3\text{NaIO} \rightarrow \text{CHI}_3 + \text{CH}_3\text{COONa} + 2\text{NaOH} ]
Common Reagents and Conditions:
Oxidation: this compound can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to sodium iodide in the presence of reducing agents.
Substitution: this compound can participate in halogen exchange reactions.
Major Products:
Iodoform (CHI3): Produced from the reaction with acetone.
Sodium acetate (CH3COONa): Another product from the reaction with acetone.
Wissenschaftliche Forschungsanwendungen
Sodium hypoiodite has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties due to its ability to release iodine.
Medicine: Explored for its disinfectant properties.
Industry: Utilized in iodometry, a method of quantitative chemical analysis.
Wirkmechanismus
The mechanism by which sodium hypoiodite exerts its effects involves the release of hypoiodous acid (HOI) in aqueous solutions. Hypoiodous acid is a strong oxidizing agent that can disrupt cellular components, leading to its antimicrobial properties. The molecular targets include proteins, nucleic acids, and cell membranes, which are oxidized and rendered non-functional.
Vergleich Mit ähnlichen Verbindungen
Sodium hypoiodite can be compared with other hypohalite compounds such as:
Sodium hypochlorite (NaClO): Commonly used as a bleaching agent and disinfectant.
Sodium hypobromite (NaBrO): Used in similar applications but less common.
Sodium hypofluorite (NaFO): Less stable and less commonly used.
Uniqueness: this compound is unique due to its iodine content, which imparts specific chemical properties such as higher oxidizing potential and distinct antimicrobial activity compared to its chlorine and bromine counterparts.
Eigenschaften
CAS-Nummer |
22468-64-0 |
|---|---|
Molekularformel |
INaO |
Molekulargewicht |
165.894 g/mol |
IUPAC-Name |
sodium;hypoiodite |
InChI |
InChI=1S/IO.Na/c1-2;/q-1;+1 |
InChI-Schlüssel |
SAFWHKYSCUAGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-]I.[Na+] |
Verwandte CAS-Nummern |
14332-21-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


